2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide
Overview
Description
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide is 410.15249514 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated advanced methods for synthesizing and analyzing structures related to 2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide. For instance, Varynskyi and Kaplaushenko (2020) explored the metabolism of morpholinium derivatives, leading to the identification of main metabolites through mass spectrometry, suggesting potential applications in drug development and pharmacokinetics Varynskyi & Kaplaushenko, 2020.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally similar to 2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide. Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives with significant antimicrobial activity against bacterial and fungal strains, highlighting the therapeutic potential of these compounds Majithiya & Bheshdadia, 2022.
Insecticidal Properties
Research by Bakhite et al. (2014) explored pyridine derivatives for their insecticidal activity, showing significant efficacy against the cotton leafworm, Spodoptera littoralis. Such findings suggest the potential for developing new, environmentally friendly pesticides Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014.
Enzyme Inhibition and Cancer Research
Fadda et al. (2017) investigated the synthesis of heterocycles incorporating a thiadiazole moiety for their potential in cancer treatment, demonstrating innovative pathways for creating compounds with significant biological activities Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Pharmacological Characterization
Compounds with structural similarities to 2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide have been characterized pharmacologically. Grimwood et al. (2011) described the high-affinity antagonism of specific receptors, showcasing the potential for treating diseases through targeted receptor modulation Grimwood et al., 2011.
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-25-19(15-3-2-8-21-13-15)23-24-20(25)29-14-18(27)22-16-4-6-17(7-5-16)26-9-11-28-12-10-26/h2-8,13H,9-12,14H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZYYTYEFNHUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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